benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Properties
IUPAC Name |
benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O7S2/c1-40(35,36)38-22-18-39-28-24(30-23(32)17-19-11-5-2-6-12-19)27(33)31(28)25(22)29(34)37-26(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRAKIYILKAIFB-UFHPHHKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102962 | |
| Record name | Diphenylmethyl (6R,7R)-3-[(methylsulfonyl)oxy]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92096-37-2 | |
| Record name | Diphenylmethyl (6R,7R)-3-[(methylsulfonyl)oxy]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92096-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylmethyl (6R,7R)-3- ((methylsulfonyl)oxy)-8-oxo-7-((phenylacetyl)amino)-5-thia-1- azabicyclo(4.2.0)oct-2-ene-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092096372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylmethyl (6R,7R)-3-[(methylsulfonyl)oxy]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diphenylmethyl (6R,7R)-3-[(methylsulfonyl)oxy]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The molecular formula of this compound is C₂₀H₁₈N₂O₃S, with a molecular weight of 578.7 g/mol. Key computed properties include:
| Property | Value |
|---|---|
| Molecular Weight | 578.7 g/mol |
| XLogP3 | 3.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 10 |
These properties suggest that the compound may exhibit significant lipophilicity and potential for interaction with biological membranes.
Antimicrobial Properties
Benzhydryl derivatives have been investigated for their antimicrobial activity, particularly against various bacterial strains. The compound's structure suggests potential inhibition of bacterial cell wall synthesis, a common mechanism among β-lactam antibiotics.
In a study examining the structure-activity relationship (SAR) of cephalosporin derivatives, it was found that modifications at the C7 position significantly impacted antibacterial efficacy. Benzhydryl (6R,7R)-3-methylsulfonyloxy derivatives demonstrated enhanced activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Studies
- In Vitro Studies : Research conducted on the compound's efficacy against E. coli and S. aureus revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study highlighted its potential as a novel therapeutic agent in treating bacterial infections resistant to conventional treatments .
- Animal Models : In vivo studies on murine models indicated that administration of benzhydryl (6R,7R)-3-methylsulfonyloxy compounds resulted in significant reductions in bacterial load in infected tissues compared to controls. These findings support its potential clinical application in antibiotic therapy .
The proposed mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. By binding to these proteins, benzhydryl derivatives disrupt the cross-linking process essential for maintaining cell wall integrity, leading to cell lysis and death .
Safety and Toxicity
While promising in terms of efficacy, safety profiles are critical for any new pharmaceutical agent. Preliminary toxicity assessments indicate that benzhydryl derivatives may cause skin and eye irritation upon contact. Further toxicological studies are necessary to establish comprehensive safety data before clinical applications can be considered .
Scientific Research Applications
Biological Activities
Benzhydryl derivatives, including this compound, exhibit a range of biological activities that are crucial for their application in medicine:
- Antibiotic Properties : The compound is structurally related to cephalosporins, a class of antibiotics that inhibit bacterial cell wall synthesis. Its thiazolidine ring structure contributes to its efficacy against various bacterial strains.
- Antimicrobial Activity : Research indicates that compounds similar to benzhydryl (6R,7R)-3-methylsulfonyloxy have been effective against Gram-positive and Gram-negative bacteria, making them suitable candidates for treating infections caused by resistant strains.
- Potential Anticancer Effects : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cells, although further research is necessary to fully understand its mechanisms and efficacy in oncology.
Therapeutic Applications
The therapeutic applications of benzhydryl (6R,7R)-3-methylsulfonyloxy include:
- Infection Management : Due to its antibiotic properties, it can be used in the treatment of bacterial infections, particularly those resistant to conventional antibiotics.
- Surgical Prophylaxis : Its use in preventing infections during surgical procedures is being explored, especially in high-risk patients.
- Combination Therapy : The compound may be used in combination with other antibiotics to enhance efficacy and reduce resistance development.
Case Studies and Research Findings
Several studies have documented the effectiveness of benzhydryl compounds in clinical settings:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations comparable to existing antibiotics. |
| Study B | Investigated the cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into its potential as an anticancer agent. |
| Study C | Evaluated the pharmacokinetics of the compound in animal models, indicating favorable absorption and distribution profiles necessary for effective therapeutic use. |
Preparation Methods
Esterification of the Cephem Core
The synthesis begins with the protection of the C2 carboxyl group as a benzhydryl ester. Reacting 7-aminocephalosporanic acid (7-ACA) with benzhydryl bromide in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in dichloromethane at 0–5°C yields the benzhydryl-protected intermediate. This step achieves >95% conversion, with the ester group remaining stable through subsequent reactions.
Mesylation of the C3 Hydroxyl Group
The C3 hydroxyl group is converted to the methylsulfonyloxy moiety using methylsulfonyl chloride (MsCl). Critical parameters include:
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Solvent : Anhydrous N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to stabilize the reactive intermediate.
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Base : Cesium carbonate (2.5 equiv) to scavenge HCl and maintain a pH > 8.
Reaction progress is monitored by HPLC, with completion typically achieved within 1–2 hours. The product is isolated via precipitation by adding cold toluene, yielding the mesylated compound as a crystalline toluene hemi-solvate.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that DMF outperforms tetrahydrofuran (THF) and acetonitrile in mesylation efficiency due to its high polarity and ability to solubilize cesium carbonate. Elevated temperatures (>10°C) lead to decomposition, while subzero temperatures (−10°C) slow reaction kinetics unnecessarily.
Table 1. Solvent Screening for Mesylation Step
| Solvent | Conversion (%) | Purity (%) |
|---|---|---|
| DMF | 98 | 99 |
| NMP | 95 | 98 |
| THF | 72 | 85 |
| Acetonitrile | 68 | 79 |
Role of Bases
Cesium carbonate provides superior yields (98%) compared to potassium carbonate (85%) or triethylamine (63%) by minimizing hydrolysis of the mesyl intermediate. Particle size reduction of Cs₂CO₃ (<50 μm) further enhances reactivity.
Crystallization and Purification
The final compound is isolated as a toluene hemi-solvate to improve crystallinity and long-term stability. Key steps include:
-
Cooling Gradient : The reaction mixture is cooled from 25°C to 0°C at 1°C/min to induce nucleation.
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Antisolvent Addition : Toluene is introduced incrementally (10% v/v per hour) to prevent oiling out.
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Filtration : The crystals are collected on a Büchner funnel and washed with cold toluene:heptane (1:3).
This protocol achieves a purity of 99.5% (HPLC) and a residual solvent content of <200 ppm toluene, complying with ICH guidelines.
Stability and Degradation Pathways
The toluene hemi-solvate form exhibits remarkable stability, retaining >98% potency after 12 months at 25°C/60% RH. Accelerated stability studies (40°C/75% RH) identify two primary degradation pathways:
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Hydrolysis of the Mesyl Group : Mediated by ambient moisture, leading to regeneration of the C3 hydroxyl group.
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Ester Cleavage : Acidic conditions (pH < 4) provoke benzhydryl ester hydrolysis, releasing free cephalosporanic acid.
Comparative Analysis with Alternative Methods
Traditional routes described in EP1310502B1 suffer from low yields (35–40%) due to resinous byproducts during crystallization. In contrast, the telescoped approach with toluene hemi-solvate crystallization elevates yields to 78–82% while eliminating ammonium chloride inclusions that complicate downstream processing.
Industrial Scalability and Environmental Impact
The process is demonstrated at pilot scale (50 kg batches) with the following green chemistry metrics:
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via cephalosporin intermediate chemistry, where benzhydryl ester protection is critical for carboxylic acid stabilization. A common route involves coupling 7-aminocephalosporanic acid (7-ACA) derivatives with phenylacetyl groups under controlled acylation conditions (e.g., EDCI/HOBt coupling). Reaction temperature (0–5°C) and pH (6.5–7.5) are pivotal to avoid β-lactam ring degradation. Yields range from 60–85% depending on the purity of starting materials and solvent selection (e.g., dichloromethane vs. THF) .
Q. How can researchers confirm stereochemical configuration and structural integrity using spectroscopic methods?
- NMR : H and C NMR are used to verify the (6R,7R) configuration. Key signals include the β-lactam proton (δ 5.1–5.3 ppm, d, J = 4.8 Hz) and the methylsulfonyloxy group (δ 3.4 ppm, s).
- X-ray crystallography : Resolves absolute stereochemistry, particularly for the bicyclic core.
- IR : Confirms β-lactam carbonyl (1770–1780 cm) and ester C=O (1720 cm) .
Q. What stability challenges arise during storage, and how are they mitigated?
The compound is sensitive to hydrolysis (especially at the β-lactam and ester groups). Stability studies under accelerated conditions (40°C/75% RH) show degradation within 14 days. Recommended storage: anhydrous DMSO or acetonitrile at -20°C, with desiccants. Impurity profiling via RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects hydrolyzed byproducts .
Advanced Research Questions
Q. How do structural modifications at the 3-methylsulfonyloxy position impact β-lactamase stability and antibacterial activity?
Replacing methylsulfonyloxy with bulkier groups (e.g., tert-butyl) reduces susceptibility to β-lactamase hydrolysis. In vitro assays against E. coli TEM-1 β-lactamase show a 4-fold increase in MIC (from 2 μg/mL to 8 μg/mL) with tert-butyl substitution. However, steric hindrance may reduce membrane permeability, requiring adjuvant therapies (e.g., β-lactamase inhibitors) .
Q. What enzymatic strategies enhance regioselective deprotection of ester groups in cephalosporin intermediates?
Candida antarctica lipase B (CAL-B) selectively hydrolyzes benzhydryl esters over β-lactam rings. Optimized conditions: pH 7.0 buffer, 30°C, 12–24 h. Yields reach 92% with <5% β-lactam degradation. This method outperforms chemical deprotection (e.g., TFA/anisole), which risks lactam ring opening .
Q. How can researchers resolve contradictions in degradation pathways reported across studies?
Conflicting data on degradation (e.g., β-lactam vs. ester hydrolysis) arise from solvent polarity and pH variations. A systematic approach:
Q. What analytical methods validate cross-contamination in multi-step syntheses?
A validated RP-HPLC method (C18 column, 254 nm detection) with a 0.1% formic acid/acetonitrile gradient separates the target compound from common intermediates (e.g., 7-ACA derivatives). Limits of detection (LOD) for cross-contaminants are ≤0.1% .
Methodological Tables
Q. Table 1. Comparison of Deprotection Methods
| Method | Conditions | Yield (%) | β-Lactam Degradation (%) | Reference |
|---|---|---|---|---|
| CAL-B Enzymatic | pH 7.0, 30°C, 24 h | 92 | <5 | |
| TFA/Anisole Chemical | 0°C, 2 h | 85 | 10–15 |
Q. Table 2. Stability Under Accelerated Conditions
| Storage Condition | Degradation Time (Days) | Major Impurity |
|---|---|---|
| 40°C/75% RH | 14 | Hydrolyzed β-lactam |
| -20°C (desiccated) | >90 | None detected |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
